Allylpalladium(II) Chloride Dimer: A Comprehensive Technical Guide
Allylpalladium(II) Chloride Dimer: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone reagent and catalyst in modern organic and organometallic chemistry. This pale yellow, air-stable crystalline solid serves as a versatile precursor for a wide array of palladium catalysts and is instrumental in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique dimeric structure, featuring bridging chloride ligands, allows for facile reaction with various nucleophiles and ligands, unlocking a rich and diverse reactivity profile. This guide provides an in-depth overview of the synthesis, properties, and key experimental protocols related to allylpalladium(II) chloride dimer, intended to be a valuable resource for professionals in research and development.
Properties of Allylpalladium(II) Chloride Dimer
Allylpalladium(II) chloride dimer is a commercially available compound, but its synthesis in the laboratory is a common and straightforward procedure. A thorough understanding of its physical and chemical properties is crucial for its effective handling, storage, and application.
Physical Properties
The key physical properties of allylpalladium(II) chloride dimer are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₆H₁₀Cl₂Pd₂ |
| Molar Mass | 365.85 g/mol [1] |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 155-156 °C (decomposes)[1] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607), benzene, acetone, and methanol (B129727).[1] |
| Stability | Air-stable solid.[1] Sensitive to light and moisture.[2] |
Chemical Properties
The chemical reactivity of allylpalladium(II) chloride dimer is dominated by the cleavage of the chloride bridges and the subsequent reactions at the palladium center.
-
Dimer-Monomer Equilibrium: In solution, the dimer exists in equilibrium with its monomeric form, (η³-C₃H₅)PdCl. This equilibrium is fundamental to its reactivity, as the monomer is often the catalytically active species. The dissociation energy for the dimer has been determined to be 28 kJ/mol.[1]
-
Reaction with Lewis Bases: The dimer readily reacts with a variety of Lewis bases (L) to form monomeric adducts of the type (η³-C₃H₅)PdCl(L).[1] This reaction is a common method for generating catalytically active species with tailored steric and electronic properties.
-
Reaction with Cyclopentadienyl (B1206354) Anion: It reacts with sources of the cyclopentadienyl anion (e.g., NaC₅H₅) to yield the 18-electron complex, (η⁵-C₅H₅)Pd(η³-C₃H₅).[1]
-
Catalytic Activity: Allylpalladium(II) chloride dimer is a widely used precatalyst for a vast range of organic transformations, including:
-
Tsuji-Trost reaction (allylic alkylation)
-
Heck reaction
-
Suzuki-Miyaura coupling
-
Buchwald-Hartwig amination
-
Carbonylation reactions
-
Synthesis of Allylpalladium(II) Chloride Dimer
Several methods have been established for the synthesis of allylpalladium(II) chloride dimer. Below are two common and reliable experimental protocols.
Synthesis from Palladium(II) Chloride and Allyl Chloride
This is one of the most frequently used methods, involving the reaction of an aqueous methanolic solution of sodium tetrachloropalladate with allyl chloride in the presence of carbon monoxide.
Experimental Protocol:
-
Preparation of Sodium Tetrachloropalladate Solution: In a suitable reaction vessel, dissolve palladium(II) chloride (PdCl₂) and sodium chloride (NaCl) in a mixture of methanol and water.[3] Purge the solution with an inert gas, such as argon or nitrogen.
-
Reaction with Allyl Chloride: Add allyl chloride to the solution.
-
Carbon Monoxide Purge: Bubble carbon monoxide gas through the reaction mixture. A color change from a reddish-brown solution to a yellow precipitate should be observed.[3]
-
Isolation of the Product: After the reaction is complete, pour the mixture into water. Extract the product with chloroform.
-
Purification: Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: The product can be further purified by recrystallization from a mixture of chloroform and hexane (B92381) to afford a yellow, crystalline, air-stable solid.[3]
Synthesis from Palladium(II) Chloride and Propene
An alternative route involves the direct reaction of palladium(II) trifluoroacetate (B77799) with propene, followed by a chloride ion exchange.
Experimental Protocol:
-
Reaction of Pd(TFA)₂ with Propene: In a suitable solvent, react palladium(II) trifluoroacetate with propene gas. This will form the intermediate complex, [(η³-C₃H₅)Pd(CF₃COO)]₂.[1]
-
Chloride Ion Exchange: Treat the intermediate complex with a source of chloride ions (e.g., a soluble chloride salt) to replace the trifluoroacetate ligands with chloride, yielding the final product, [(η³-C₃H₅)PdCl]₂.[1]
-
Isolation and Purification: The product can be isolated and purified using similar extraction and recrystallization techniques as described in the previous method.
Spectroscopic and Crystallographic Data
Accurate characterization of allylpalladium(II) chloride dimer is essential for confirming its identity and purity.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of allylpalladium(II) chloride dimer are characteristic and provide valuable structural information.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~5.4 | m | Central CH |
| ~4.1 | d | syn-CH₂ | ||
| ~3.0 | d | anti-CH₂ | ||
| ¹³C | CDCl₃ | ~112 | Central CH | |
| ~63 | Terminal CH₂ |
Note: The exact chemical shifts and coupling constants can be solvent-dependent.
Infrared (IR) Spectroscopy
The IR spectrum of allylpalladium(II) chloride dimer displays characteristic absorption bands corresponding to the vibrations of the allyl and palladium-chloride bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3080-3000 | C-H stretching (allyl) |
| ~1460, ~1380 | C-H bending (allyl) |
| ~1020 | C-C stretching (allyl) |
| Below 400 | Pd-Cl stretching |
X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the dimeric structure of allylpalladium(II) chloride.
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c |
| a | 12.34 Å |
| b | 7.45 Å |
| c | 12.67 Å |
| β | 109.5° |
| Z | 4 |
Visualizing Key Concepts
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of allylpalladium(II) chloride dimer.
Caption: A generalized workflow for the synthesis of allylpalladium(II) chloride dimer.
Dimer-Monomer Equilibrium
The dimeric structure and its equilibrium with the monomeric form are central to the reactivity of this compound.
